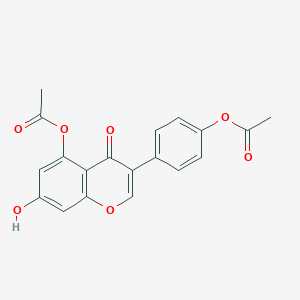

4',5-Di-O-acetyl Genistein

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(5-acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O7/c1-10(20)25-14-5-3-12(4-6-14)15-9-24-16-7-13(22)8-17(26-11(2)21)18(16)19(15)23/h3-9,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRSZMILWBHUEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 ,5 Di O Acetyl Genistein and Analogous Acetylated Derivatives

Regioselective Acetylation Strategies for Genistein (B1671435)

Regioselectivity is a cornerstone of synthesizing specific genistein derivatives. The differential reactivity of the three hydroxyl groups on the genistein core dictates the outcome of acylation reactions.

The hydroxyl groups of genistein exhibit a distinct order of reactivity, which is generally accepted as 7-OH > 4'-OH > 5-OH. frontierspartnerships.org The hydroxyl group at the C-5 position is the least reactive because it is engaged in a strong intramolecular hydrogen bond with the C-4 carbonyl group. frontierspartnerships.orgspandidos-publications.com This makes direct and preferential acetylation at the C-5 position particularly challenging.

Consequently, achieving a 4',5-di-O-acetylated pattern typically requires a strategic approach that circumvents the natural reactivity order. Direct acetylation of unprotected genistein would likely yield a mixture of products, with the 7-O-acetyl derivative being a major component. Selective acetylation at the C-4' and C-5 positions necessitates the use of protecting groups to block the more reactive C-7 hydroxyl group.

Table 1: Reactivity of Genistein Hydroxyl Groups

| Position | Relative Reactivity | Notes |

|---|---|---|

| 7-OH | High | Most acidic and reactive hydroxyl group. frontierspartnerships.org |

| 4'-OH | Medium | Less reactive than 7-OH but more reactive than 5-OH. frontierspartnerships.org |

| 5-OH | Low | Reactivity is significantly reduced due to strong intramolecular hydrogen bonding with the C-4 carbonyl group. frontierspartnerships.orgspandidos-publications.com |

To overcome the challenge of regioselectivity, chemists employ a variety of protection and deprotection strategies. By temporarily blocking the most reactive hydroxyl groups, subsequent reactions like acetylation can be directed to the desired, less reactive positions.

Common protecting groups for the hydroxyl functions of genistein include silyl (B83357) and benzyl (B1604629) ethers. For instance, genistein can undergo 7,4'-O-silylation using reagents like tert-butyldimethylsilyl chloride in the presence of imidazole (B134444). frontierspartnerships.org Benzyl groups are also utilized; rutin, a glycoside of the related flavonoid quercetin (B1663063), can be benzylated at the C7, C3', and C4' positions using benzyl bromide and potassium carbonate. spandidos-publications.com Following the protection of the more reactive sites (e.g., 7-OH), the remaining free hydroxyls (i.e., 5-OH and 4'-OH, if not also protected) can be acylated. The final step involves the selective removal (deprotection) of the protecting groups to yield the target molecule. For example, silyloxy groups can be selectively replaced by an acetoxy residue under acylation conditions (Ac₂O/Py), and benzyl groups can be removed by hydrogenation. frontierspartnerships.orgspandidos-publications.com

Table 2: Protecting Groups in Genistein Synthesis

| Protecting Group | Reagent Example | Target Position(s) | Deprotection Method |

|---|---|---|---|

| Benzyl | Benzyl bromide (BnBr), K₂CO₃ | 7-OH, 4'-OH | Hydrogenation (e.g., H₂, Pd/C). spandidos-publications.com |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | 7-OH, 4'-OH | Acetic anhydride (B1165640)/Pyridine (B92270) can replace the silyl group with an acetyl group. frontierspartnerships.org |

| Benzoyl | Benzoyl Chloride, t-BuOK | 7-OH, 4'-OH | Base-catalyzed hydrolysis (e.g., K₂CO₃ in DMF for transesterification). helsinki.fi |

| Pivaloyl | Pivaloyl chloride | 2'-OH, 4'-OH (of 2'-hydroxygenistein) | Basic conditions. rsc.org |

General Synthetic Routes for Acetylated Genistein Analogues

Beyond direct acetylation, the synthesis of acetylated genistein analogues, particularly those involving sugar moieties (glycoconjugates), utilizes a broader range of organic reactions. These methods often create complex derivatives where the acetyl groups are on the sugar portion of the molecule.

The Ferrier rearrangement is a powerful method for synthesizing 2,3-unsaturated glycosides, which are valuable precursors for genistein glycoconjugates. frontierspartnerships.orgmdpi.comnih.gov This reaction typically involves reacting a glycal (a cyclic enol ether derived from a sugar) with an alcohol in the presence of a Lewis acid catalyst. nih.gov However, genistein itself often fails to react under standard Ferrier rearrangement conditions. frontierspartnerships.orgmdpi.com

Therefore, a stepwise procedure is frequently employed. This can involve the rearrangement of a glycal like 3,4-di-O-acetyl-L-rhamnal with an alcohol containing a leaving group (e.g., 3-bromopropanol) to form an unsaturated bromoalkylglycoside. mdpi.comnih.govnih.gov This intermediate can then be coupled with genistein to form the final glycoconjugate. mdpi.comnih.gov Another approach involves converting a 1,2-unsaturated sugar into an anomeric ester, which can then react with genistein in a palladium-catalyzed exchange reaction, although this may suffer from low regio- and stereoselectivity. frontierspartnerships.orgnih.gov

Chemical glycosylation is a fundamental strategy for creating genistein derivatives, as flavonoids naturally occur as glycosides. frontierspartnerships.org These methods link a sugar moiety, which is often per-acetylated, to one of genistein's hydroxyl groups. The acetyl groups on the sugar can enhance lipophilicity.

Several classical and modern glycosylation techniques have been applied to genistein.

Koenigs-Knorr Method : This traditional method, often used with protected aglycones, has been applied to genistein. frontierspartnerships.org

Phase-Transfer Catalysis : Using this technique with donors like acetobromoglucose, researchers have achieved regioselective glycosylation at the 7-O- and 4'-O- positions, though often with modest yields. frontierspartnerships.org

Anomeric Exchange : Genistein can be reacted with a sugar donor like tetra-O-acetyl-α,β-D-ribofuranose in the presence of a Lewis acid (e.g., tin tetrachloride) to yield 4'-O-ribofuranosides. frontierspartnerships.org

Imidate Donors : To improve efficiency, reactive donors such as N-4-methoxy-phenyl trifluoroacetimidate have been used to prepare 7-O-glycosides of genistein in high yields, particularly when using lipophilic (e.g., hexanoyl) derivatives of the isoflavone (B191592). nih.gov

These procedures often result in acetylated glycoside derivatives of genistein, such as genistein 7-O-per-O-acetyl-2,3-dideoxy-hex-2-en-pyranosides. nih.gov

O-alkylation and O-acylation are direct methods for modifying genistein's hydroxyl groups to create analogues. researchgate.net These techniques are crucial for introducing alkyl spacers for glycoconjugation or for direct acylation to produce esters.

Selective O-alkylation at the most reactive 7-OH position can be readily achieved by converting genistein into its tetra-n-butylammonium salt, which is then reacted with an alkylating agent, such as an ω-bromoalkanol. nih.govmdpi.com Selective 4'-O-alkylation is more challenging and may require either the temporary protection of the 7-OH group or the use of a strong base to achieve double deprotonation. nih.gov

Acylation is commonly performed using an acyl donor like acetic anhydride, often in a basic solvent such as pyridine. frontierspartnerships.org For instance, fatty acid esters of genistein, including stearate (B1226849) and oleate (B1233923) derivatives at the 4'- and 7-positions, have been synthesized to increase the lipophilicity of the parent compound. frontierspartnerships.org Enzymatic acylation using lipases has also emerged as a powerful tool, offering high regioselectivity that can be difficult to achieve with purely chemical methods. mdpi.comresearchgate.net

Optimization of Reaction Conditions for High-Yield Synthesis

The synthesis of specifically substituted genistein derivatives, such as 4',5-Di-O-acetyl Genistein, presents a significant chemical challenge due to the differential reactivity of its three phenolic hydroxyl groups. The hydroxyl group at the C-5 position is known to be the least reactive, as it is sterically hindered and participates in a strong intramolecular hydrogen bond with the adjacent C-4 carbonyl group. Conversely, the hydroxyl groups at the C-7 and C-4' positions are significantly more nucleophilic and possess similar reactivity, making their selective functionalization difficult.

Achieving a high-yield synthesis of this compound, where the less reactive C-5 hydroxyl and the C-4' hydroxyl are acetylated while the more reactive C-7 hydroxyl remains free, necessitates a sophisticated, multi-step approach involving precisely optimized reaction conditions and the strategic use of protecting groups. Direct acetylation methods typically result in a mixture of products, including the more easily formed 7-O-acetyl, 4'-O-acetyl, and 7,4'-di-O-acetyl derivatives, with tri-acetylation also being common.

Protecting Group Strategies

A key strategy for directing acetylation to the desired positions involves the temporary protection of the more reactive hydroxyl groups. The C-7 hydroxyl, being one of the most reactive sites, is a primary target for protection.

One established method involves the regioselective silylation of genistein. frontierspartnerships.orgresearchgate.net Using reagents like tert-butyldimethylsilyl (TBDMS) chloride in the presence of a base such as imidazole and a solvent like dimethylformamide (DMF), it is possible to selectively protect the C-7 and C-4' hydroxyls. frontierspartnerships.orgresearchgate.net This would yield 7,4'-di-O-TBDMS-genistein, leaving the C-5 hydroxyl group exposed. Subsequent acetylation of this intermediate with acetic anhydride in pyridine could then theoretically yield 5-O-acetyl-7,4'-di-O-TBDMS-genistein. The final, challenging step would be the selective deprotection of the silyl groups without affecting the newly formed ester bond to yield 5-O-acetylgenistein, which is not the target compound but illustrates the complexity.

To achieve the 4',5-di-O-acetyl derivative, a more tailored protecting group strategy would be required, as outlined in the hypothetical reaction scheme below.

Hypothetical Synthesis Pathway for this compound

| Step | Reaction | Reagents & Conditions | Intermediate/Product | Rationale |

| 1 | Selective Protection of C-7 OH | Benzyl bromide (BnBr), K₂CO₃, Acetone, Reflux | 7-O-benzylgenistein | The C-7 hydroxyl is the most nucleophilic, allowing for its selective protection with a benzyl group, which is stable under acylation conditions. |

| 2 | Acetylation of C-4' and C-5 OH | Acetic anhydride (Ac₂O), Pyridine (Py) or DMAP (cat.), CH₂Cl₂, Room Temp. | 4',5-Di-O-acetyl-7-O-benzylgenistein | With the most reactive site blocked, acetylation can be forced at the remaining hydroxyls using standard conditions. The C-5 OH requires forcing conditions due to its low reactivity. |

| 3 | Deprotection of C-7 OH | H₂, Palladium on Carbon (Pd/C), Ethyl Acetate (B1210297)/Methanol | This compound | Catalytic hydrogenolysis selectively removes the benzyl protecting group without affecting the acetyl esters, yielding the final product. |

This table represents a hypothetical optimization strategy based on established principles of flavonoid chemistry, as specific literature for this compound is not available.

Optimization of Acylation Conditions

For the direct acylation step (Step 2 in the table), several parameters must be optimized to maximize the yield of the desired di-acetylated product.

Acylating Agent and Catalyst: Acetic anhydride is a common and effective acetylating agent. The reaction is typically catalyzed by a base. While pyridine can be used as both a solvent and a catalyst, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is often more efficient for acylating sterically hindered or less reactive hydroxyl groups like the one at C-5. researchgate.net

Solvent: Aprotic solvents such as dichloromethane (B109758) (CH₂Cl₂), chloroform (B151607) (CHCl₃), or tetrahydrofuran (B95107) (THF) are suitable for this reaction. Dimethylformamide (DMF) could also be used, particularly to ensure the solubility of the genistein derivative. frontierspartnerships.org

Temperature and Reaction Time: Due to the low reactivity of the C-5 hydroxyl group, the reaction may require elevated temperatures or extended reaction times. Optimization would involve monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the point of maximum conversion before side reactions or decomposition occurs.

Molar Ratios: The stoichiometry of the reactants is critical. A significant excess of acetic anhydride and the base catalyst may be necessary to drive the reaction to completion, especially for the acylation of the C-5 hydroxyl.

Further research into alternative activation methods, such as microwave-assisted synthesis, could also provide a pathway to improved yields and shorter reaction times for the challenging acylation steps. frontierspartnerships.org

Based on a comprehensive review of available scientific literature, there is currently insufficient data to generate a detailed article on the preclinical mechanistic investigations of This compound according to the specific outline provided.

The existing research predominantly focuses on its parent compound, genistein , and other derivatives such as glycosides or synthetic analogues. The search for specific studies detailing the effects of this compound on cellular proliferation, apoptosis pathways (including caspase activation, Bax/Bcl-2 regulation), endoplasmic reticulum stress, and oxidative stress-mediated apoptosis in malignant cell lines did not yield the required information.

Therefore, it is not possible to construct the requested article while adhering to the strict instruction of focusing solely on this compound.

Based on the available scientific literature, a detailed article focusing solely on the preclinical mechanistic investigations of This compound cannot be generated. The current body of research provides extensive information on the parent compound, Genistein, but lacks specific data for its di-acetylated derivative, this compound, across the requested parameters of cell cycle arrest and anti-inflammatory mechanisms.

Scientific studies on isoflavone derivatives indicate that chemical modifications, such as acetylation, can alter the biological activity of the parent molecule researchgate.net. Research has been conducted on various genistein derivatives to explore enhanced antiproliferative effects or different modes of action compared to genistein itself researchgate.netnih.gov. However, specific experimental results detailing the effects of this compound on Cyclin/CDK complexes, p21WAF1/CIP1 expression, pro-inflammatory cytokine production, the NF-κB pathway, and iNOS activity are not present in the reviewed literature.

The provided search results consistently discuss the mechanisms of Genistein in these contexts:

Cell Cycle Arrest: Genistein has been shown to induce cell cycle arrest, often at the G2/M phase, in various cancer cell lines frontiersin.orgnih.govsemanticscholar.org.

Regulation of Cyclin/CDK Complexes: Genistein's effect on the cell cycle is linked to its ability to modulate the expression and activity of cyclins and cyclin-dependent kinases (CDKs) frontiersin.orgmdpi.com.

p21WAF1/CIP1 Expression: The induction of the CDK inhibitor p21WAF1/CIP1 is a frequently cited mechanism for genistein-induced cell cycle arrest frontiersin.orgmdpi.commdpi.comoup.com.

Anti-Inflammatory Mechanisms: Genistein exhibits significant anti-inflammatory properties nih.govtandfonline.com.

Cytokine Suppression: It can suppress the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α frontiersin.orgnih.govspandidos-publications.commdpi.com.

NF-κB Inhibition: A key anti-inflammatory mechanism of genistein is the inhibition of the NF-κB signaling pathway nih.govfrontiersin.orgtandfonline.comnih.gov.

iNOS Modulation: Genistein has been found to inhibit the activity of inducible nitric oxide synthase (iNOS) nih.govtandfonline.comdergipark.org.tr.

While the synthesis of various genistein derivatives, including those with acetyl groups, is documented researchgate.netnih.gov, the functional data required to construct a scientifically accurate article on this compound, as per the specified outline, is not available in the provided sources. Therefore, to ensure scientific accuracy and strict adherence to the subject matter, the requested article cannot be completed.

Preclinical Mechanistic Investigations of 4 ,5 Di O Acetyl Genistein in Cellular and in Vitro Disease Models

Investigation of Anti-Inflammatory Mechanisms in Cellular Systems

Reactive Oxygen Species (ROS) Scavenging and Antioxidant Enzyme Modulation

Genistein (B1671435), the parent compound of 4',5-Di-O-acetyl Genistein, demonstrates significant antioxidant properties through multiple mechanisms. It has been shown to directly scavenge pro-inflammatory reactive oxygen species (ROS) and modulate the body's endogenous antioxidant systems. tandfonline.comfrontiersin.org Studies have confirmed genistein's ability to reduce oxidative stress by eliminating ROS. mdpi.com In human leukemia (U937) cells, genistein provided protection against oxidative damage induced by iron or copper. nih.gov It also influences the levels of key antioxidant molecules; for example, in U937 cells, genistein treatment was associated with changes in glutathione (B108866) levels, a critical component of the cellular antioxidant defense system. nih.gov Furthermore, genistein has been shown to possess strong anti-inflammatory capabilities by inhibiting signaling pathways related to ROS. tandfonline.comfrontiersin.org

| Genistein Concentration (µM) | Glutathione Level (nmol/10⁶ cells) |

|---|---|

| 5 | 3.8 |

| 10 | 7.9 |

| 20 | 12.5 |

| 40 | 14.6 |

Analysis of Anti-Angiogenic Effects in Vascular Endothelial Cells

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. frontiersin.org The parent compound, genistein, is recognized as a potent anti-angiogenic agent that interferes with various pro-angiogenic mediators. mdpi.comresearchgate.net In preclinical studies, genistein has been shown to inhibit the proliferation and migration of endothelial cells, which are key steps in forming new blood vessels. nih.gov Its anti-angiogenic activity is considered a primary mechanism for its anti-cancer effects. tandfonline.comfrontiersin.org

Interestingly, the effect of genistein on capillary formation can be dose-dependent. nih.gov At very low concentrations (0.001–1 μM), it has been observed to promote tube formation, whereas at higher concentrations (25–100 μM), it inhibits the outgrowth of pseudo-microvessels. nih.gov This highlights the complex regulatory role it plays in vascular processes.

Inhibition of Vascular Endothelial Growth Factor (VEGF) Expression

Vascular Endothelial Growth Factor (VEGF) is a primary signaling protein that stimulates angiogenesis. frontiersin.org Genistein has been found to effectively downregulate the expression of VEGF. tandfonline.comfrontiersin.org In various cancer cell lines, including bladder and breast cancer, treatment with genistein led to a reduction in VEGF expression. mdpi.comfrontiersin.org This inhibition disrupts the signaling cascade that promotes the formation of new blood vessels required for tumor sustenance and growth. frontiersin.orgnih.gov By downregulating VEGF, genistein helps to create an anti-angiogenic environment, thereby impeding tumor progression. nih.gov

Modulation of Hypoxia-Inducible Factor-1α (HIF-1α)

Hypoxia-Inducible Factor-1α (HIF-1α) is a key transcription factor that becomes stabilized under low-oxygen (hypoxic) conditions typical of the tumor microenvironment. It plays a crucial role by upregulating genes involved in angiogenesis, including VEGF. nih.gov Genistein has been shown to downregulate and inactivate HIF-1α. nih.govresearchgate.net By inhibiting HIF-1α, genistein can suppress the expression of pro-angiogenic factors even in a hypoxic environment. nih.gov In studies on human peritoneal mesothelial cells under high-glucose conditions, which can mimic a pseudo-hypoxic state, genistein was found to inhibit the abundance of HIF-1α, thereby ameliorating processes that lead to fibrosis and angiogenesis. nih.gov This effect is partly mediated through the mTOR/OGT pathway, where genistein promotes the degradation of HIF-1α. nih.gov

Examination of Anti-Metastatic Processes in Cellular Models

Metastasis is a multi-step process that allows cancer cells to spread from the primary tumor to distant organs. Genistein has been extensively studied for its ability to inhibit metastasis by interfering with several of these critical steps. tandfonline.comresearchgate.net

Suppression of Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming mesenchymal stem cells. This transition is a crucial step in the initiation of metastasis. Genistein has been shown to suppress or even reverse EMT in various cancer cell models. mdpi.com For instance, in colon cancer cells (HT-29), genistein treatment led to an increase in the epithelial marker E-cadherin while decreasing the mesenchymal marker N-cadherin. tandfonline.com It also inactivated several EMT-related transcription factors like Snail2/slug, ZEB1, and ZEB2. tandfonline.com Similarly, in prostate cancer cells, low-dose genistein was able to reverse the EMT phenotype. mdpi.com In head and neck cancer tumor-initiating cells, genistein was found to downregulate EMT, thereby restricting their tumor-propagating capacities. semanticscholar.org

| Cancer Type | Cell Line | Effect on E-cadherin | Effect on Mesenchymal Markers (e.g., N-cadherin, Vimentin) | Reference |

|---|---|---|---|---|

| Colon Cancer | HT-29 | Increased | Decreased | tandfonline.com |

| Prostate Cancer | IA8-ARCaP, LNCaP/HIF-1α | Increased | Decreased (Vimentin) | mdpi.com |

| Ovarian Cancer | BG-1 | Suppressed EMT | Not specified | tandfonline.com |

| Head and Neck Cancer | HNC-TICs | Upregulated (part of EMT repression) | Downregulated | semanticscholar.org |

Regulation of Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)

For cancer cells to invade surrounding tissues, they must degrade the extracellular matrix (ECM), a network of proteins providing structural support. This degradation is primarily carried out by a family of enzymes called Matrix Metalloproteinases (MMPs). nih.gov The activity of MMPs is tightly regulated by their endogenous inhibitors, the Tissue Inhibitors of Metalloproteinases (TIMPs). mdpi.comnih.gov An imbalance between MMPs and TIMPs can facilitate cancer invasion and metastasis. nih.gov

Genistein has been shown to modulate this balance in a way that inhibits invasion. mdpi.com In breast cancer cell lines (MCF-7 and MDA-MB-231), genistein treatment resulted in the downregulation of MMP-9 gene transcription and an upregulation of TIMP-1. mdpi.com Similarly, in bladder cancer cells, genistein downregulated the expression of both MMP-2 and MMP-9. frontiersin.org This dual action—reducing the levels of ECM-degrading enzymes while increasing their inhibitors—is a key mechanism behind genistein's anti-metastatic potential. mdpi.com

Control of Cell Adhesion Molecules

Genistein has demonstrated the ability to modulate the expression of various cell adhesion molecules (CAMs), which are crucial in processes like inflammation and cancer metastasis. nih.gov In human umbilical vein endothelial cells (HUVECs) stimulated with tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, genistein was found to significantly decrease the production of monocyte chemoattractant protein-1 (MCP-1) and vascular cell adhesion molecule-1 (VCAM-1) in a dose-dependent manner. However, its effect on intercellular adhesion molecule-1 (ICAM-1) was not significant. This regulatory action on CAMs is partly attributed to genistein's ability to inhibit the activation of nuclear factor-κB (NF-κB), a key transcription factor involved in inflammatory responses. By downregulating these adhesion molecules, genistein can reduce the attachment and migration of inflammatory cells and cancer cells, thereby interfering with the progression of atherosclerosis and metastasis. nih.gov

Table 1: Effect of Genistein on Cell Adhesion Molecules in TNF-α-Stimulated HUVECs

| Molecule | Cell Model | Observed Effect of Genistein | Reference |

|---|---|---|---|

| VCAM-1 (Vascular Cell Adhesion Molecule-1) | HUVECs | Significantly decreased production | |

| ICAM-1 (Intercellular Adhesion Molecule-1) | HUVECs | No significant reduction | |

| MCP-1 (Monocyte Chemoattractant Protein-1) | HUVECs | Significantly decreased production (dose-dependent) |

Exploration of Neuroprotective Mechanisms in Neuronal and Glial Cell Cultures

Genistein is recognized for its neuroprotective potential, attributed to its ability to cross the blood-brain barrier and exert effects within the central nervous system. mdpi.comnih.gov Preclinical studies have highlighted its capacity to protect neurons from various insults and improve cognitive functions in animal models of memory impairment. nih.govdiva-portal.orgnih.gov Its neuroprotective strategies are multifaceted, involving the reduction of neuroinflammation, mitigation of oxidative stress, and interference with the pathological aggregation of proteins associated with neurodegenerative diseases. mdpi.comnih.gov In cell cultures, genistein has been shown to promote neuronal survival and differentiation, suggesting its potential as a lead molecule for addressing neurodegenerative conditions like Alzheimer's disease. nih.govfrontiersin.org

Attenuation of Neuroinflammation

A key aspect of genistein's neuroprotective action is its potent anti-inflammatory activity. nih.gov Neuroinflammation, often mediated by activated glial cells (microglia and astrocytes), contributes significantly to neuronal damage in neurodegenerative disorders. mdpi.com Genistein has been shown to suppress the activation of microglia and inhibit the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation. mdpi.comnih.gov By doing so, it reduces the production and release of pro-inflammatory cytokines, including TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6), in brain tissue and cell cultures subjected to injury. mdpi.comnih.gov This modulation of the inflammatory cascade helps to create a more favorable environment for neuronal survival and function.

Reduction of Beta-Amyloid Protein Production and Aggregation

The accumulation and aggregation of beta-amyloid (Aβ) peptides are central to the pathology of Alzheimer's disease. mdpi.comnih.gov Genistein has been investigated for its ability to interfere with this process. Studies indicate that genistein can reduce the production of Aβ and inhibit the aggregation of Aβ peptides into neurotoxic plaques. mdpi.comnih.gov In a rat model, genistein treatment was found to inhibit the aggregation of exogenously applied Aβ1-40 and alleviate the associated astrogliosis (a marker of neuroinflammation) in the hippocampus. diva-portal.org By targeting the Aβ cascade, genistein may help to prevent the downstream neurotoxic effects that lead to synaptic dysfunction and neuronal cell death. nih.govfrontiersin.org

Modulation of Oxidative Stress in Neuronal Cells

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage in neurodegenerative diseases. mdpi.com Genistein exhibits significant antioxidant properties that protect neuronal cells. nih.gov It has been shown to attenuate oxidative damage induced by Aβ peptides in PC12 cells by dramatically reducing intracellular ROS levels. nih.gov The mechanism for this protection involves the activation of the Nrf2/ARE (NF-E2-related factor 2/antioxidant response element) pathway, which upregulates the expression of protective enzymes like heme oxygenase-1 (HO-1). nih.gov Furthermore, genistein helps to preserve mitochondrial membrane potential and the ratio of reduced to oxidized glutathione (GSH/GSSG), thereby maintaining cellular redox balance and protecting neurons from oxidative-stress-induced apoptosis. nih.govresearchgate.net

Table 2: Summary of Genistein's Neuroprotective Mechanisms

| Mechanism | Key Molecular Target/Pathway | Observed Effect | Reference |

|---|---|---|---|

| Attenuation of Neuroinflammation | NF-κB Pathway | Inhibition of activation, reduced pro-inflammatory cytokine (TNF-α, IL-1β) release | mdpi.comnih.gov |

| Reduction of Aβ Aggregation | Beta-Amyloid (Aβ) Peptides | Inhibits formation of Aβ aggregates; alleviates Aβ-induced astrogliosis | mdpi.comnih.govdiva-portal.org |

| Modulation of Oxidative Stress | Nrf2/HO-1 Pathway | Upregulation of antioxidant enzymes, reduction of ROS | nih.gov |

| Modulation of Oxidative Stress | Mitochondria | Preservation of mitochondrial membrane potential | nih.gov |

Molecular Target Identification and Ligand Receptor Interactions of Acetylated Genistein Derivatives

Inhibition of Protein Tyrosine Kinases (PTKs)

Genistein (B1671435) is widely recognized as an inhibitor of protein tyrosine kinases (PTKs), a key activity that contributes to its various biological effects. frontierspartnerships.orgdrugbank.comresearchgate.net Research into the structure-activity relationship of genistein has revealed that its inhibitory action is highly dependent on its hydroxyl groups. frontierspartnerships.org Specifically, the hydroxyl group at the C-5 position is considered critical for its PTK inhibitory action. frontierspartnerships.org The presence of hydroxyl groups at both the C-7 and C-4' positions is responsible for achieving the highest level of inhibitory activity. frontierspartnerships.org

For 4',5-Di-O-acetyl Genistein , the hydroxyl groups at the critical C-4' and C-5 positions are masked by acetyl groups. This modification is expected to significantly impact its ability to inhibit PTKs. While searches for direct quantitative data, such as IC50 values for this compound, were not successful, the established structure-activity principles suggest that its inhibitory potency would be substantially lower than that of the parent compound, genistein. frontierspartnerships.org Studies on various other genistein derivatives have generally found that none exhibit greater anti-kinase activity than genistein itself. frontierspartnerships.org

Table 1: Structure-Activity Relationship of Genistein for Protein Tyrosine Kinase (PTK) Inhibition This table summarizes the importance of specific hydroxyl groups on the genistein molecule for its PTK inhibitory activity, based on available literature. This provides context for how acetylation at the 4' and 5' positions would likely affect activity.

| Structural Feature | Importance for PTK Inhibition | Reference |

|---|---|---|

| 5-OH Group | Critical for inhibitory action. | frontierspartnerships.org |

| 4'-OH Group | Contributes to the highest inhibitory activity. | frontierspartnerships.org |

| 7-OH Group | Contributes to the highest inhibitory activity. | frontierspartnerships.org |

| Bulky Group at C-7 | Reported to abolish inhibitory action. | frontierspartnerships.org |

Modulation of Topoisomerase Activity

Genistein is a known inhibitor of topoisomerase II, an enzyme crucial for DNA replication and transcription. frontierspartnerships.orgdrugbank.comresearchgate.netceon.rs This inhibition is one of the mechanisms underlying its antiproliferative effects. frontierspartnerships.orgresearchgate.net Some reports suggest that this activity may also be responsible for genistein's antibacterial properties by stabilizing the covalent topoisomerase II-DNA complex. frontierspartnerships.org

However, specific research detailing the activity of This compound as a modulator of topoisomerase was not identified in the performed searches. How the acetylation of the 4'- and 5'-hydroxyl groups affects the interaction with topoisomerase II has not been explicitly documented in the available literature.

Interaction with Estrogen Receptors (ERα and ERβ)

Genistein is a well-known phytoestrogen that binds to both estrogen receptor subtypes, ERα and ERβ. frontierspartnerships.orgnih.gov It exhibits a significantly higher binding affinity for ERβ, with some reports suggesting it is approximately 30 times greater than its affinity for ERα. frontierspartnerships.orgmdpi.com This interaction is attributed to genistein's structural similarity to 17β-estradiol. frontierspartnerships.org The hydroxyl groups on the isoflavone (B191592) structure are key to this binding. ceon.rs

Acetylation of the hydroxyl groups, as in This compound , would logically alter its binding characteristics. The 4'-hydroxyl group is a key feature for receptor interaction. Studies on other modified isoflavones, such as substituted daidzein (B1669772) derivatives, have shown that modifications can lead to low binding affinity for ERβ. frontierspartnerships.org While direct relative binding affinity (RBA) values for this compound were not found, the modification of the key phenolic hydroxyl groups strongly implies that its affinity for estrogen receptors would be different from, and likely weaker than, that of unmodified genistein.

Targeting of Specific Signaling Pathways

Genistein has been shown to modulate a variety of intracellular signaling pathways that are crucial for cell growth, proliferation, and survival. nih.govnih.gov

Scientific literature did not yield specific research findings for This compound in the context of the following signaling pathways. The information presented below pertains to the parent compound, genistein, to provide a framework of the expected targets.

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and apoptosis. Genistein has been documented to inhibit this pathway, contributing to its anticancer effects. nih.gov

The MAPK/ERK pathway transmits extracellular signals to regulate cellular processes like proliferation and migration. rsc.org Genistein has been shown to interfere with this signaling cascade. nih.gov

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for cytokine signaling and is often dysregulated in cancer. Genistein is known to affect this pathway.

Lack of Specific Research Data Precludes Article Generation on this compound's Molecular Interactions

Following a comprehensive search of scientific literature, it has been determined that there is insufficient specific data available to construct a detailed article on the chemical compound “this compound” according to the provided outline. The request specified an in-depth analysis of the compound's interaction with the Wnt/β-Catenin pathway, Peroxisome Proliferator-Activated Receptors (PPARγ), AMPK and COX-2 modulation, and its effects on gene regulation and microRNA expression.

The available research predominantly focuses on the parent compound, genistein. While there is extensive literature on genistein's effects on the requested molecular targets, this information cannot be extrapolated to its acetylated derivative, this compound. The addition of acetyl groups to the 4' and 5' positions of the genistein molecule alters its chemical properties, which would likely lead to different biological activities and interactions with cellular pathways.

Searches for "acetylated genistein derivatives" yielded some results on the synthesis and general biological activities of various modified genistein molecules. However, these studies did not provide specific findings on this compound's role in the Wnt/β-catenin, PPARγ, AMPK/COX-2, or microRNA regulatory pathways. For instance, literature mentions other acetylated forms, such as glycoside derivatives, which are structurally and functionally distinct from the specified compound.

To adhere to the strict instructions of focusing solely on this compound and the specified outline, and to maintain scientific accuracy, the article cannot be generated at this time. The creation of scientifically sound content requires direct research findings that are not currently present in the accessible public literature for this specific compound and its interaction with the outlined molecular targets.

Analytical and Characterization Methodologies for 4 ,5 Di O Acetyl Genistein

Chromatographic Techniques for Separation and Purification

Chromatographic techniques are indispensable for isolating 4',5-Di-O-acetyl Genistein (B1671435) from reaction mixtures or natural extracts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of 4',5-Di-O-acetyl Genistein. The technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For this compound, which is more non-polar than its parent compound genistein due to the two acetyl groups, reverse-phase HPLC is the method of choice.

In a typical reverse-phase HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. The increased hydrophobicity of this compound results in a longer retention time compared to genistein under the same conditions. A simple binary gradient system is often effective for the separation of isoflavonoids and their derivatives. nih.gov The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of absorbance at multiple wavelengths, which aids in the identification of the compound based on its UV spectrum.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Acetonitrile; B: Water with 0.1% formic acid |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | PDA Detector, 260 nm |

| Injection Volume | 10 µL |

This table presents a typical set of starting parameters for method development and may require optimization for specific applications.

Gas Chromatography–Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, isoflavones like genistein are generally non-volatile and require a derivatization step to increase their volatility for GC-MS analysis. nih.gov this compound is partially acetylated, which may increase its volatility compared to genistein. However, the presence of the remaining free hydroxyl group at the 7-position still limits its direct analysis by GC-MS.

Therefore, a further derivatization step, such as silylation, is often necessary to convert the remaining hydroxyl group into a trimethylsilyl (B98337) (TMS) ether. This process makes the molecule sufficiently volatile and thermally stable for GC-MS analysis. The subsequent mass spectrometry detection provides high sensitivity and selectivity for identification and quantification.

Table 2: Typical GC-MS Derivatization and Analysis Steps for this compound

| Step | Description |

| 1. Derivatization | Reaction with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the remaining hydroxyl group to a TMS ether. |

| 2. GC Separation | The derivatized compound is injected into the GC, where it is separated on a capillary column (e.g., a non-polar or medium-polarity column). |

| 3. MS Detection | The separated compound is ionized (typically by electron ionization - EI) and the resulting ions are detected by the mass spectrometer, providing a characteristic mass spectrum. |

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are essential for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of this compound. The acetylation at the 4' and 5' positions leads to characteristic changes in the chemical shifts of nearby protons and carbons compared to the parent genistein molecule.

In the ¹H-NMR spectrum, the presence of two acetyl groups would be confirmed by two singlets in the upfield region (around δ 2.0-2.5 ppm), corresponding to the methyl protons of the acetyl groups. The chemical shifts of the aromatic protons on the A and B rings would also be affected by the acetylation.

In the ¹³C-NMR spectrum, the carbonyl carbons of the acetyl groups would appear at around δ 168-172 ppm, and the methyl carbons would be in the upfield region (around δ 20-25 ppm). The chemical shifts of the aromatic carbons attached to the acetylated hydroxyl groups would also be shifted.

Table 3: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| ¹H-NMR | Predicted Chemical Shift (δ, ppm) | ¹³C-NMR | Predicted Chemical Shift (δ, ppm) |

| H-2 | ~8.1 | C-2 | ~155 |

| H-6 | ~6.5 | C-3 | ~123 |

| H-8 | ~6.7 | C-4 | ~180 |

| H-2' | ~7.5 | C-4' | ~150 |

| H-3' | ~7.2 | C-5 | ~158 |

| H-5' | ~7.2 | C-6 | ~98 |

| H-6' | ~7.5 | C-7 | ~165 |

| 5-OCOCH₃ | ~2.4 | C-8 | ~93 |

| 4'-OCOCH₃ | ~2.3 | C-9 | ~157 |

| C-10 | ~106 | ||

| 5-OCOC H₃ | ~21 | ||

| 4'-OCOC H₃ | ~21 | ||

| 5-OC OCH₃ | ~169 | ||

| 4'-OC OCH₃ | ~170 |

These are predicted values and may vary based on the solvent and experimental conditions.

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound. nih.gov The chemical formula for this compound is C₁₉H₁₄O₇, which corresponds to a monoisotopic mass of approximately 354.074 g/mol .

In an electrospray ionization (ESI) mass spectrum, the compound is expected to be detected as a protonated molecule [M+H]⁺ at m/z 355.081 or as a sodiated adduct [M+Na]⁺ at m/z 377.063. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure by fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern would be expected to show losses of the acetyl groups (as ketene, 42 Da) and other characteristic fragments of the genistein backbone.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₁₉H₁₄O₇ | 354.074 |

| [M+H]⁺ | C₁₉H₁₅O₇⁺ | 355.081 |

| [M+Na]⁺ | C₁₉H₁₄NaO₇⁺ | 377.063 |

| [M+H - CH₂CO]⁺ | C₁₇H₁₃O₆⁺ | 313.071 |

| [M+H - 2(CH₂CO)]⁺ | C₁₅H₁₁O₅⁺ | 271.060 |

These values are calculated based on the chemical formula and expected fragmentation pathways.

Computational and in Silico Modeling of 4 ,5 Di O Acetyl Genistein

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational tool used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. This method helps in understanding the binding mode and estimating the binding affinity, often expressed as a docking score or binding energy.

For 4',5-Di-O-acetyl genistein (B1671435), docking studies are often guided by the known biological targets of its parent compound, genistein. Genistein is known to interact with a variety of proteins, including protein kinases, hormone receptors, and enzymes involved in cellular signaling. nih.govnih.gov Docking simulations of genistein have identified key interactions with targets such as:

Protein Kinase B (AKT1): A crucial node in cell survival and apoptosis pathways. Docking studies have shown that genistein can bind to AKT1, potentially modulating its function in cancer cells. nih.govnih.gov

Estrogen Receptors (ERα and ERβ): Genistein is a well-known phytoestrogen, and its ability to dock into the ligand-binding domain of estrogen receptors is established. researchgate.net Its 7-hydroxyl group typically forms hydrogen bonds with key amino acid residues like His524, while the 4'-hydroxyl group interacts with residues such as Glu353 and Arg394 in ERα. researchgate.net

Monoamine Oxidase-B (MAO-B): An enzyme involved in the metabolism of neurotransmitters, making it a target for neurodegenerative diseases. In silico studies have explored genistein and its analogs as potential MAO-B inhibitors. juw.edu.pk

The introduction of acetyl groups at the 4' and 5' positions of genistein alters its physicochemical properties. These groups increase the molecule's size and lipophilicity while removing two key hydrogen bond-donating hydroxyl groups. Consequently, molecular docking simulations for 4',5-Di-O-acetyl genistein are essential to predict how these structural changes affect its binding to these traditional genistein targets. The acetyl groups may form different interactions or cause steric hindrance, potentially altering the compound's target profile and binding affinity compared to the parent molecule.

Table 1: Potential Biological Targets for this compound Based on Genistein Docking Studies

| Biological Target | Function | Key Interacting Residues for Genistein | Potential Impact of Acetylation |

|---|---|---|---|

| AKT1 | Cell Survival, Apoptosis | Not specified | Altered binding affinity due to changes in steric and electronic profile. |

| Estrogen Receptor α (ERα) | Hormone Signaling | Glu353, Arg394, His524 researchgate.net | Loss of H-bonds at 4' position; potential for altered receptor subtype selectivity. |

| IMPDH2 | Nucleotide Synthesis | Not specified | May affect binding in the active site, influencing antiproliferative activity. nih.gov |

| MAO-B | Neurotransmitter Metabolism | Not specified | Increased lipophilicity could favor binding within hydrophobic pockets. juw.edu.pk |

Molecular Dynamics Simulations for Ligand-Protein Binding Stability

Following molecular docking, which provides a static snapshot of the binding pose, molecular dynamics (MD) simulations are employed to assess the stability of the ligand-protein complex over time. MD simulations model the motion of every atom in the system, providing insights into the conformational changes and the persistence of key interactions (like hydrogen bonds) in a simulated physiological environment. nih.gov

Studies on genistein have utilized MD simulations to confirm the stability of its complex with targets like AKT1, showing that the initial docked pose is maintained throughout the simulation. nih.gov The stability is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over the simulation time suggests a stable binding complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Acetylated Isoflavones

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel or untested compounds. nih.govplos.org

For acetylated isoflavones, a QSAR model would be developed using a "training set" of isoflavone (B191592) derivatives with known biological activities (e.g., cytotoxic or antioxidant effects). nih.govmdpi.com Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated for each compound. These descriptors can be electronic (e.g., energy of molecular orbitals), steric (e.g., molecular volume), or lipophilic (e.g., LogP). A statistical method, such as partial least squares (PLS), is then used to build an equation correlating these descriptors with the observed activity. mdpi.com

A valid QSAR model for acetylated isoflavones could predict the biological activity of this compound based on its specific structural properties. This approach allows for the systematic exploration of how different acetylation patterns on the isoflavone scaffold might enhance or diminish a particular biological effect, guiding the synthesis of more potent analogs. nih.gov

Table 2: Common Molecular Descriptors in QSAR Models for Flavonoids

| Descriptor Class | Example Descriptors | Relevance to Biological Activity |

|---|---|---|

| Electronic | HOMO/LUMO Energy, Dipole Moment, Atomic Charges nih.gov | Relates to the molecule's ability to participate in charge-transfer and electrostatic interactions. |

| Steric/Topological | Molecular Weight, Molar Refractivity, Surface Area | Describes the size and shape of the molecule, influencing its fit into a receptor's binding site. |

| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Indicates the molecule's affinity for lipid vs. aqueous environments, affecting membrane permeability and distribution. |

| Thermodynamic | Heat of Formation, Gibbs Free Energy | Relates to the stability and energy of the molecule. |

In Silico Assessment of Theoretical Drug-Likeness and Absorption Properties

Before a compound can be considered for further development, it is often evaluated for its "drug-likeness" and ADME (Absorption, Distribution, Metabolism, and Excretion) properties using in silico models. These predictions help to identify compounds that are likely to have poor pharmacokinetic profiles, saving time and resources.

Drug-likeness is often assessed using established guidelines like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. juw.edu.pk Compounds that adhere to these rules are considered more likely to be orally bioavailable.

The parent compound, genistein, is well-absorbed but undergoes extensive and rapid metabolism (phase II conjugation) in the intestine and liver, resulting in low bioavailability of the active aglycone form. nih.gov Acetylation at the 4' and 5' positions on this compound significantly alters its properties relevant to ADME:

Increased Lipophilicity: The addition of acetyl groups makes the molecule less polar, which is predicted to increase its LogP value. This could potentially enhance its absorption across the gut wall via passive diffusion.

Blocked Metabolism Sites: The 4'- and 5'-hydroxyl groups are primary sites for glucuronidation and sulfation. Acetylation blocks these sites, which may slow down its metabolism, potentially leading to a longer half-life and increased systemic exposure compared to genistein.

In silico tools can predict these parameters, providing a theoretical ADME profile for this compound and comparing it to the parent compound.

Table 3: Predicted Physicochemical and Drug-Likeness Properties

| Property | Genistein | This compound | Lipinski's Rule of Five Guideline |

|---|---|---|---|

| Molecular Formula | C₁₅H₁₀O₅ | C₁₉H₁₄O₇ nih.gov | N/A |

| Molecular Weight | 270.24 g/mol | 354.31 g/mol | ≤ 500 |

| LogP (Predicted) | ~2.6-2.8 | ~3.0-3.5 | ≤ 5 |

| H-Bond Donors | 3 | 1 | ≤ 5 |

| H-Bond Acceptors | 5 | 7 | ≤ 10 |

| Drug-Likeness | Compliant | Compliant | Adherence to the rules |

Future Research Directions and Translational Perspectives for Acetylated Genistein Derivatives

Elucidating Novel Molecular Targets and Signaling Pathways

Future research on 4',5-Di-O-acetyl Genistein (B1671435) must prioritize the comprehensive identification of its molecular targets and the signaling pathways it modulates. While the parent compound, genistein, is known to interact with a multitude of cellular targets, it is crucial to determine how acetylation at the 4' and 5 positions alters this interaction profile.

Genistein is recognized for its ability to inhibit protein tyrosine kinases and influence key signaling cascades such as PI3K/Akt, MAPK, and NF-κB, which are fundamental in regulating cell proliferation, apoptosis, and inflammation. mdpi.comtandfonline.commdpi.com Studies have shown genistein can induce cell cycle arrest, often at the G2/M phase, by affecting proteins like cyclins and cyclin-dependent kinases. mdpi.comnih.gov It has also been demonstrated to trigger apoptosis by altering the Bax/Bcl-2 ratio and activating caspases. tandfonline.commdpi.com

A primary research objective should be to investigate whether 4',5-Di-O-acetyl Genistein affects these same pathways and, if so, whether its potency or specificity is enhanced. It is plausible that the acetyl groups could change the molecule's binding affinity for traditional targets or enable it to interact with novel proteins. Advanced proteomic and transcriptomic analyses of cells treated with this compound will be essential to map its molecular footprint and uncover previously unknown mechanisms of action. Understanding these interactions is the first step toward realizing its therapeutic potential in various disease contexts.

Table 1: Known Signaling Pathways Modulated by Genistein for Future Investigation with this compound

| Signaling Pathway | Key Proteins/Mediators Affected by Genistein | Potential Effect | Reference(s) |

|---|---|---|---|

| PI3K/Akt/mTOR | PI3K, Akt, mTOR, PTEN | Inhibition of cell proliferation, induction of apoptosis | nih.govmdpi.comtandfonline.com |

| MAPK | ERK1/2, p38 MAPK, JNK | Regulation of inflammatory responses and cell growth | mdpi.comspandidos-publications.com |

| NF-κB | NF-κB, IκB, p50, p65 | Inhibition of inflammation and cell survival | tandfonline.comresearchgate.net |

| Cell Cycle Regulation | p21, p53, Cyclin B1, Cdc2 | Induction of G2/M phase cell cycle arrest | nih.govmdpi.comnih.gov |

| Apoptosis | Bax, Bcl-2, Caspases, Cytochrome c | Promotion of programmed cell death | tandfonline.commdpi.com |

| Wnt/β-catenin | Wnt, β-catenin | Regulation of cell fate and development | mdpi.comnih.gov |

Developing Advanced Synthetic Strategies for Complex Acetylated Analogues

The synthesis of this compound is a foundational step, but future work should focus on developing more complex acetylated analogues to refine the molecule's pharmacological profile. The goal is to create derivatives with superior bioavailability, target specificity, and efficacy.

Current synthetic methodologies for genistein derivatives include chemical glycosylation, glycoconjugation, and acylation. nih.govmdpi.com For instance, researchers have used methods like Ferrier rearrangements to create glycoside derivatives, which are then further modified. nih.govnih.gov These established techniques provide a platform for creating a new library of acetylated compounds.

Future synthetic strategies could involve:

Selective Acetylation and Deacetylation: Developing methods for precise placement and removal of acetyl groups at different hydroxyl positions on the genistein backbone to systematically study structure-activity relationships.

Hybrid Molecules: Creating hybrid compounds that covalently link this compound to other pharmacologically active molecules, such as other phytochemicals or established chemotherapeutic agents. japsonline.com This approach could lead to dual-action drugs with synergistic effects.

Introduction of Other Functional Groups: Incorporating additional functional groups alongside the acetyl moieties to further modulate the molecule's properties. For example, the synthesis of fluorinated or methoxylated acetyl-genistein derivatives could enhance metabolic stability and cellular penetration. nih.gov

These advanced synthetic efforts will require sophisticated chemical techniques and will be instrumental in optimizing the therapeutic potential of this class of compounds. nih.gov

Exploring Synergistic Effects with Other Phytochemicals or Research Agents

A significant translational perspective for this compound lies in its potential use in combination therapies. The parent compound, genistein, has already demonstrated synergistic effects when combined with anticancer drugs like tamoxifen (B1202) and other phytochemicals such as retinoic acid. mdpi.comtandfonline.comnih.gov These combinations have been shown to more effectively inhibit cancer cell proliferation and invasion than either agent alone. mdpi.comnih.gov

Future research should systematically explore the synergistic potential of this compound. This involves:

Screening with Known Anticancer Drugs: Testing the combination of this compound with a panel of conventional chemotherapy agents across various cancer cell lines. Studies have reported that genistein can enhance the apoptotic effects of drugs like tamoxifen in liver cancer cells. nih.gov

Combining with Other Phytochemicals: Investigating its effects when paired with other natural compounds known for their health benefits, such as quercetin (B1663063), curcumin, or resveratrol. nih.gov Such combinations may target multiple signaling pathways simultaneously, leading to a more potent therapeutic outcome.

Investigating Mechanisms of Synergy: When a synergistic interaction is identified, it is crucial to elucidate the underlying molecular mechanisms. This could involve one agent enhancing the bioavailability of the other, or both agents targeting different nodes in the same critical signaling pathway.

These studies could establish this compound as a valuable adjuvant in treating complex diseases, potentially allowing for lower doses of conventional drugs and reducing associated toxicity.

Investigating the Role of Specific Acetyl Esterases in Modulating Activity

Acetylated compounds like this compound are often considered pro-drugs, which are inactive until the acetyl groups are removed by esterase enzymes within the body, releasing the active parent compound. thieme-connect.com Therefore, a critical and currently under-explored area of research is the role of specific acetyl esterases in modulating the activity of this derivative.

The human body contains a variety of esterases, including acetylcholinesterase (AChE) and various carbohydrate esterases (CEs), which can hydrolyze acetyl groups. nih.govkau.edu.sa The rate and location of this bioactivation will significantly impact the pharmacokinetics and pharmacodynamics of this compound.

Key research questions to address include:

Which specific human esterases are responsible for deacetylating this compound?

What is the positional preference of these enzymes? Do they remove the acetyl group from the 4' or 5 position first, and how does this impact intermediate activity? nih.gov

How does the expression of these esterases vary in different tissues and disease states (e.g., in tumor tissues versus healthy tissues)?

Can this enzymatic activity be harnessed for targeted drug delivery, where the active compound is released preferentially at the site of disease?

Answering these questions will be vital for understanding the metabolic fate of this compound and for designing derivatives that are optimally activated in the target tissue. Some studies have shown genistein itself can inhibit acetylcholinesterase, adding another layer of complexity to these interactions that warrants investigation. uobasrah.edu.iq

Table 2: Potential Enzyme Classes for Future Biocatalytic Studies

| Enzyme Class | Function | Relevance to this compound | Reference(s) |

|---|---|---|---|

| Lipases | Catalyze hydrolysis of ester bonds. | Can be used for the biocatalytic synthesis and hydrolysis of flavonoid esters. | thieme-connect.com |

| Esterases | Hydrolyze esters into an acid and an alcohol. | Key for the in-vivo conversion of the pro-drug (acetylated form) to the active genistein. | thieme-connect.com |

| Acetylcholinesterase (AChE) | A serine hydrolase that hydrolyzes acetylcholine. | May interact with or be inhibited by genistein and its derivatives. | kau.edu.sauobasrah.edu.iq |

| Carbohydrate Esterases (CEs) | A class of enzymes that hydrolyze ester linkages in carbohydrates. | Different families (e.g., CE1, CE5) show preferences for deacetylating specific positions, a model for studying positional deacetylation. | nih.gov |

Expanding Preclinical Research to Diverse Cellular Disease Models

To fully assess the therapeutic potential of this compound, its effects must be evaluated across a wide range of preclinical disease models. Genistein has been studied in numerous cancer cell lines, including breast, prostate, lung, liver, and colon cancer, demonstrating its broad-spectrum potential. nih.govnih.govtandfonline.comnih.gov Furthermore, its neuroprotective properties have been investigated in models of memory impairment and neurodegenerative diseases. nih.gov

Future preclinical research on this compound should be similarly expansive and should include:

Diverse Cancer Cell Lines: Evaluation in a broad panel of cancer cell lines, including those with different genetic backgrounds and drug-resistance profiles. This will help identify cancer types that are most sensitive to this specific derivative.

Models of Neurodegenerative Disease: Given the neuroprotective effects attributed to genistein, testing this compound in cellular and animal models of diseases like Alzheimer's and Parkinson's is a logical next step. nih.gov

Inflammatory and Metabolic Disease Models: Investigating its efficacy in models of chronic inflammatory conditions and metabolic disorders, where genistein has shown promise by modulating pathways like NF-κB and PPARγ. tandfonline.commdpi.com

Three-Dimensional (3D) Culture and Organoid Models: Moving beyond traditional 2D cell culture to more physiologically relevant 3D spheroids and patient-derived organoids to better predict in vivo responses.

This broad-based preclinical testing will provide a comprehensive understanding of the therapeutic window for this compound and guide the design of future clinical trials.

Table of Compounds

| Compound Name |

|---|

| 17-β-estradiol |

| This compound |

| 6-carboxymethyl genistein |

| Acetyl-genistin |

| Adriamycin |

| Apigenin (B1666066) |

| Biochanin A |

| Curcumin |

| Daidzein (B1669772) |

| Daunomycin |

| Docetaxel |

| Formononetin |

| Genistein |

| Genistin |

| Glycitein |

| Kaempferol (B1673270) |

| Luteolin |

| Malonyl-genistin |

| Quercetin |

| Resveratrol |

| Retinoic acid |

| Rottlerin |

| Selenite |

| Tamoxifen |

Q & A

Q. How can multi-omics approaches elucidate the acetylated derivative’s role in diabetes mitigation?

- Methodological Answer : Integrate metabolomics (LC-MS) to track lipid oxidation products and proteomics (TMT labeling) to identify insulin signaling proteins (e.g., IRS-1, GLUT4). Validate in Zucker diabetic fatty (ZDF) rats, monitoring HbA1c and intraperitoneal glucose tolerance tests (IPGTT). Contrast with clinical data to identify conserved pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.